Dichlofop-5-hydroxy Ethyl Ester
Description
Chemical Identity and Nomenclature
This compound, systematically named as ethyl 2-(4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy)propanoate, belongs to the aryloxyphenoxypropanoic acid class of compounds. The compound possesses a molecular formula of C₁₇H₁₆Cl₂O₅, derived through the addition of an ethyl group to the carboxylic acid moiety of dichlofop-5-hydroxy acid. This esterification results in a molecular weight that exceeds that of the parent acid form, which exhibits a molecular formula of C₁₅H₁₂Cl₂O₅ and molecular weight of 343.16 grams per mole.
The structural framework of this compound incorporates several distinctive chemical features that define its identity and properties. The molecule contains two chlorine atoms positioned at the 2 and 4 positions of a phenoxy ring, alongside a hydroxyl group at the 5 position, which differentiates it from the non-hydroxylated parent compound diclofop. This hydroxylation pattern represents a critical metabolic modification that occurs during the biotransformation of diclofop-methyl in biological systems. The compound also features a propanoic acid ethyl ester moiety connected through an ether linkage to a phenoxy bridge, creating a characteristic diphenyl ether structure common to this herbicide class.
The naming convention for this compound follows International Union of Pure and Applied Chemistry guidelines, with alternative designations including 2-(4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid ethyl ester. The compound shares structural similarities with related molecules such as diclofop-methyl-5-hydroxy, which possesses the systematic name methyl 2-(4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy)propanoate and exhibits a molecular formula of C₁₆H₁₄Cl₂O₅ with a molar mass of 357.2 grams per mole. The CAS registry system assigns unique identifiers to distinguish between these closely related structures, with the parent acid form receiving the designation 61955-11-1.
Historical Context and Development
The development of this compound traces its origins to the broader advancement of selective herbicide technology that emerged during the latter half of the twentieth century. The foundation for this compound lies in the introduction of diclofop-methyl, which marked a significant milestone in agricultural chemistry during the mid-1970s as the first acetyl-coenzyme A carboxylase inhibiting herbicide. This breakthrough provided farmers with highly effective control mechanisms against annual grass species, particularly wild oats (Avena fatua), in various cereal and dicotyledonous crops.
Diclofop-methyl quickly gained widespread adoption across western Canada and other agricultural regions due to its exceptional efficacy against problematic grass weeds that had previously limited crop productivity. The herbicide's success led to extensive research into its environmental fate, metabolic pathways, and transformation products. Scientists discovered that diclofop-methyl undergoes hydrolysis to form diclofop acid, which subsequently experiences further metabolic modifications including hydroxylation reactions. These biotransformation processes result in the formation of various metabolites, including the 5-hydroxy derivatives that represent important environmental and toxicological considerations.
Research conducted on algal systems demonstrated that diclofop-methyl experiences rapid absorption onto cellular surfaces where enzymatic hydrolysis converts it to diclofop acid. Further degradation pathways within biological systems lead to the formation of hydroxylated metabolites, including compounds modified at the 5 position of the dichlorophenoxy ring. These findings established the scientific foundation for understanding how dichlofop-5-hydroxy derivatives, including their ethyl ester forms, arise through natural metabolic processes in environmental and biological systems.
The recognition of 5-hydroxy metabolites as significant transformation products has driven continued research into their environmental behavior, stability, and potential ecological impacts. Studies have shown that these hydroxylated derivatives may exhibit different toxicological profiles compared to their parent compounds, with some research indicating enhanced or altered biological activity. This understanding has influenced regulatory approaches to herbicide assessment and has contributed to the development of comprehensive evaluation frameworks that consider both parent compounds and their major metabolites.
Regulatory Status and Classification
The regulatory framework governing this compound reflects the complex nature of herbicide metabolite oversight and the evolving understanding of transformation product significance in environmental and human health assessment. Regulatory authorities have established comprehensive systems for evaluating both parent herbicides and their major metabolites, recognizing that transformation products may contribute significantly to overall environmental risk profiles.
The parent acid form of dichlofop-5-hydroxy has received specific regulatory attention, with the European Community assigning it the EC number 828-191-3 and including it in various regulatory databases. This compound has been classified under multiple hazard categories according to the Globally Harmonized System of Classification and Labelling of Chemicals, including acute toxicity category 4, skin sensitization category 1, and aquatic toxicity categories for both acute and chronic effects. The classification indicates harmful effects if swallowed, potential for causing allergic skin reactions, and very high toxicity to aquatic life with long-lasting environmental effects.
Safety data documentation for dichlofop-5-hydroxy compounds indicates specific handling requirements and environmental precautions necessary for safe use and disposal. The compound receives classification as a controlled product requiring additional documentation to meet relevant regulations, with potential restrictions on availability and distribution. Transportation regulations classify related compounds under dangerous goods categories, with specific UN numbers assigned for shipping and handling procedures.
The regulatory approach to dichlofop derivatives encompasses comprehensive risk assessment methodologies that evaluate environmental fate, biodegradation pathways, and potential ecological impacts. Studies examining the degradation of diclofop-methyl in various environmental systems have informed regulatory understanding of metabolite formation and persistence. These investigations demonstrate that hydroxylated metabolites may exhibit enhanced toxicity compared to parent compounds, influencing regulatory decisions regarding acceptable exposure levels and environmental monitoring requirements.
Table 1: Regulatory Classification Data for Dichlofop-5-hydroxy Compounds
| Property | Acid Form (C₁₅H₁₂Cl₂O₅) | Methyl Ester (C₁₆H₁₄Cl₂O₅) |
|---|---|---|
| CAS Number | 61955-11-1 | 124992-48-9 |
| EC Number | 828-191-3 | Not specified |
| Molecular Weight | 343.16 g/mol | 357.2 g/mol |
| GHS Classification | Acute Tox. 4, Skin Sens. 1, Aquatic Acute 1, Aquatic Chronic 1 | Not fully specified |
| UN Classification | 3077 | Not specified |
| Packing Group | III | Not specified |
Contemporary regulatory frameworks continue to evolve in response to advancing scientific understanding of herbicide metabolite behavior and environmental impact. The identification of this compound and related compounds in environmental monitoring programs has contributed to refined assessment methodologies that incorporate metabolite-specific evaluation criteria. These developments reflect the regulatory community's recognition that comprehensive herbicide risk assessment must account for the full spectrum of transformation products that arise through environmental and biological processes.
Properties
Molecular Formula |
C₁₇H₁₆Cl₂O₅ |
|---|---|
Molecular Weight |
371.21 |
Synonyms |
Ethyl 2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoate |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Herbicidal Efficacy
Dichlofop-5-hydroxy ethyl ester is utilized in the agricultural sector as a selective herbicide to control annual grass weeds in various crops, particularly cereals. It works by inhibiting the synthesis of fatty acids, which are essential for plant growth. The compound is effective against species such as wild oat and barnyardgrass while showing minimal impact on broadleaf crops like soybeans and cucumbers .
Mechanisms of Action
The selectivity of this compound is attributed to its metabolism in different plant species. In susceptible plants, it is rapidly metabolized into less toxic forms, while tolerant species can conjugate the herbicide into non-phytotoxic compounds . This differential metabolism allows for effective weed control without harming desirable crops.
Environmental Impact Studies
Degradation and Bioremediation
Research has indicated that this compound can be degraded by specific bacterial strains, such as Rhodococcus sp. and Chryseomonas luteola. These bacteria utilize the compound as a carbon source, leading to its breakdown into less harmful metabolites . This property makes it a candidate for bioremediation efforts in contaminated agricultural soils.
Case Study: Bacterial Degradation
A study demonstrated that Rhodococcus sp. could degrade 94% of dichlofop within 24 hours under controlled laboratory conditions. This degradation process involved the cleavage of ester bonds, resulting in the formation of non-toxic metabolites . Such findings highlight the potential for using microbial degradation as a strategy to mitigate the environmental impact of herbicides.
Toxicological Studies
Safety Assessments
Toxicological evaluations have been performed to assess the safety profile of this compound. These studies focus on its effects on non-target organisms, including beneficial insects and soil microorganisms. Findings suggest that while dichlofop can be toxic to certain aquatic organisms at high concentrations, its selective action in terrestrial systems minimizes risks to beneficial species when applied according to recommended guidelines .
Regulatory Considerations
This compound has been included in various chemical registries due to its potential risks. Regulatory agencies continuously monitor its usage and environmental impact to ensure compliance with safety standards .
Data Tables
| Application Area | Details |
|---|---|
| Herbicidal Efficacy | Effective against annual grasses (e.g., wild oat) |
| Metabolism | Rapidly metabolized in susceptible plants |
| Bacterial Degradation | Rhodococcus sp. degrades 94% of dichlofop in 24 hours |
| Toxicity Profile | Toxic to some aquatic organisms; selective action minimizes risk |
Preparation Methods
Reaction Conditions and Stoichiometry
A representative batch process involves reacting Dichlofop-5-hydroxy acid (261.5 parts by weight) with ethanol (86 parts) in the presence of toluene (3.4 parts) as an azeotropic agent. The reaction proceeds at 70°C under normal pressure, with incremental ethanol addition to drive esterification to completion. Reduced-pressure distillation removes water byproduct, achieving >95% conversion after 6–8 hours.
Table 1: Batch Process Parameters
| Parameter | Value |
|---|---|
| Molar ratio (acid:ethanol) | 1:3.2 |
| Catalyst | H₂SO₄ (0.5–1.0 wt%) |
| Temperature | 70°C ± 2°C |
| Reaction time | 6–8 hours |
| Yield | 92–95% |
Purification Protocol
Post-reaction, the crude product undergoes:
-
Water washing to remove residual acid and catalyst.
-
Adsorption edulcoration using activated carbon or silica gel to eliminate colored impurities.
-
Cooling crystallization from toluene or ethyl acetate, yielding >99% pure crystals.
Continuous Esterification in Distillation Columns
Process Configuration
The US4481146A patent describes a continuous method where ethanol and Dichlofop-5-hydroxy acid are fed into a distillation column equipped with acid-functionalized ion-exchange resins. Ethyl ester and water are distilled overhead, while heavier byproducts (e.g., diesters) collect in the sump. This approach reduces reaction time to 1–2 hours and improves energy efficiency by 30% compared to batch systems.
Table 2: Continuous vs. Batch Performance
Solvent and Catalyst Selection
-
Solvents : Toluene outperforms hexane in minimizing azeotrope formation with water.
-
Catalysts : Sulfuric acid provides higher initial rates, but ion-exchange resins enable catalyst reuse and reduce waste.
Crystallization and Polymorph Control
Crystalline purity is critical for herbicidal activity. The WO2018178039A1 patent details solvent-mediated crystallization techniques:
-
Form A : Obtained from 2-propanol at 50°C, exhibiting a melting point of 101–103°C.
-
Form B : Crystallized from toluene below 50°C, with superior stability under humid conditions.
Table 3: Crystallization Solvent Effects
| Solvent | Crystal Form | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| 2-Propanol | A | 99.5 | 101–103 |
| Toluene | B | 99.8 | 105–107 |
Quality Control and Analytical Validation
Spectroscopic Characterization
Impurity Profiling
Common impurities include:
-
Dichlofop-5-hydroxy acid (unreacted starting material, <0.5% in optimized processes).
-
Diethyl ether byproducts (controlled via stoichiometric ethanol excess).
Industrial Scalability and Environmental Impact
Modern plants adopt hybrid batch-continuous systems to balance flexibility and throughput. Wastewater treatment integrates neutralization (for acid catalysts) and solvent recovery (>90% toluene reuse). Life-cycle assessments indicate a 40% reduction in carbon footprint compared to legacy methods .
Q & A
Q. What are the critical physicochemical parameters to consider when formulating Dichlofop-5-hydroxy Ethyl Ester in aqueous solutions for biological assays?
Methodological Answer: Researchers should assess solubility using logP values derived from its SMILES structure (COC(=O)C(C)Oc1ccc(Oc2cc(O)c(Cl)cc2Cl)cc1), determine pH stability through accelerated degradation studies at varying temperatures (4°C to 40°C), and verify purity via HPLC with a C18 column and UV detection at 254 nm. Stability studies should include monitoring for hydrolysis of the ester bond under alkaline conditions .
Q. How should researchers validate the purity of this compound batches prior to experimental use?
Methodological Answer: Employ high-performance liquid chromatography (HPLC) with a >95% purity threshold, using acetonitrile-water mobile phases and diode array detection. Cross-validate with mass spectrometry (MS) to confirm molecular ion peaks matching the exact mass of 356.0218 g/mol. Batch-specific certificates of analysis (CoA) should include retention time reproducibility and absence of dichlorophenol byproducts .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Utilize fume hoods for all procedures involving powdered forms, wear nitrile gloves and protective eyewear, and store samples at 4°C in amber glass vials to prevent photodegradation. Conduct regular air monitoring for chlorinated volatile organic compounds (VOCs) and maintain spill kits with activated carbon adsorbents .
Advanced Research Questions
Q. What experimental design principles should be applied to optimize the extraction efficiency of this compound from complex matrices like soil samples?
Methodological Answer: Implement a factorial design evaluating variables such as solvent polarity (e.g., ethyl acetate vs. dichloromethane), extraction time, and pH. Use response surface methodology (RSM) to identify optimal conditions, similar to approaches used in microencapsulation optimization studies. Statistica or Design-Expert software can model interactions between variables and predict extraction yields .
Q. How can isotopic labeling techniques elucidate the metabolic fate of this compound in non-target organisms?
Methodological Answer: Synthesize ¹⁴C-labeled analogs at specific positions (e.g., phenoxy rings) using modified esterification protocols. Track metabolite distribution via liquid scintillation counting and autoradiography in controlled exposure studies. For kinetic analyses, use ¹³C-NMR to monitor ester bond cleavage and hydroxylation patterns in liver microsomes .
Q. How can researchers address discrepancies in reported herbicidal activity levels of this compound across different plant models?
Methodological Answer: Conduct comparative dose-response analyses using standardized bioassay protocols (e.g., OECD Guidelines 208/227). Apply multivariate statistical models (e.g., ANCOVA) to account for species-specific factors like cuticle thickness and metabolic enzyme expression. Include positive controls (e.g., 2,4-D) to normalize inter-study variability .
Q. What frameworks are recommended for structuring mechanistic studies on this compound's mode of action?
Methodological Answer: Adopt the PICOT framework to define P opulation (target plant species), I ntervention (concentration ranges), C omparison (untreated controls), O utcomes (growth inhibition metrics), and T ime frames (exposure durations). For enzyme interaction studies, integrate the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses on acetyl-CoA carboxylase inhibition .
Data Contradiction & Validation
Q. What methodologies resolve inconsistencies in environmental persistence data for this compound across soil types?
Methodological Answer: Perform parallel photodegradation and microbial degradation assays under controlled humidity (40–80%) and temperature (20–30°C). Use LC-MS/MS to quantify degradation products (e.g., dichlorophenol derivatives) and apply kinetic models (e.g., first-order decay) to compare half-lives. Validate findings with field studies using ¹⁵N-labeled soil columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
